2-Azabicyclo[4.1.0]heptane-5-carbonitrile
Description
2-Azabicyclo[4.1.0]heptane-5-carbonitrile is a bicyclic organic compound featuring a seven-membered ring system fused with a cyclopropane moiety. Its molecular formula is C₇H₁₀N₂, with a nitrile group (-C≡N) at the 5-position and a nitrogen atom integrated into the bicyclic framework . The SMILES notation (C1CNC2CC2C1C#N) and InChIKey (YBQQFIRKRWVYRB-UHFFFAOYSA-N) provide precise structural descriptors, highlighting its unique stereoelectronic properties . While literature and patent data remain sparse for this compound, derivatives like its hydrochloride salt (CID 164886271) and Boc-protected analogs (e.g., CAS 1239421-67-0) are documented as intermediates in pharmaceutical synthesis .
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]heptane-5-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-4-5-1-2-9-7-3-6(5)7/h5-7,9H,1-3H2 |
InChI Key |
YBQQFIRKRWVYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC2C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Azabicyclo[4.1.0]heptane-5-carbonitrile involves the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.1.0]heptane-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation.
Substitution: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Common Reagents and Conditions
Oxidation: Utilizes radical initiators and mild oxidative conditions.
Substitution: Employs palladium catalysts and aminoacyloxylation reagents.
Major Products Formed
Oxidation: Produces functionalized azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: Yields oxygenated 2-azabicyclo[2.2.1]heptanes.
Scientific Research Applications
2-Azabicyclo[4.1.0]heptane-5-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in various chemical reactions, leading to the formation of diverse products with potential biological and industrial applications .
Comparison with Similar Compounds
Table 1: Key Structural Features of Azabicyclic Compounds
Key Observations :
- Ring Strain : The [4.1.0] system exhibits lower strain compared to smaller bicyclo[2.2.0] analogs due to larger ring angles .
- Functional Groups : The nitrile group in 2-azabicyclo[4.1.0]heptane-5-carbonitrile enhances electrophilicity, contrasting with the carboxylic acid in the [3.2.0] system, which is critical for β-lactam antibiotic activity .
- Applications : Bicyclo[2.2.2] systems (e.g., compound 3i in ) are utilized in drug discovery for their rigid, three-dimensional scaffolds , whereas [4.1.0] derivatives serve as intermediates for functionalization (e.g., Boc-protected variants in ) .
Critical Analysis :
- The synthesis of 2-azabicyclo[4.1.0]heptane-5-carbonitrile relies on post-cyclization modifications (e.g., chlorocarbonylation in ), whereas smaller bicyclo[2.2.0] systems are constructed via cycloadditions .
- Bicyclo[3.2.0] systems (e.g., β-lactams) are often biosynthesized or derived from penicillin frameworks, emphasizing their pharmaceutical relevance .
Physicochemical Properties
Table 3: Predicted CCS and Stability Data
Insights :
- The CCS values of [4.1.0] systems align with their moderate molecular weight and compact structure, whereas larger bicyclo[2.2.2] analogs exhibit higher CCS due to increased rigidity .
- β-Lactam-containing bicyclo[3.2.0] systems face stability challenges in biological environments, limiting their utility without structural modifications .
Q & A
Basic Research Question
- Molecular Formula : C₇H₁₀N₂ (neutral form) .
- Reactivity : The nitrile group participates in hydrolysis (to carboxylic acids) and nucleophilic additions. The bicyclic amine undergoes alkylation or acylation at the nitrogen .
- Stability : Sensitive to strong acids/bases due to strain in the bicyclic system. Storage under inert atmosphere is recommended .
How can stereoselective synthesis of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile be optimized?
Advanced Research Question
Stereocontrol is achieved through:
- Catalyst Design : Chiral catalysts (e.g., Rh₂(S-PTTL)₄) induce enantioselectivity during cyclopropanation .
- Protection Strategies : Boc groups direct regioselectivity in ring-opening reactions, minimizing side products .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity in nitrile functionalization .
- Monitoring : Real-time HPLC or chiral GC tracks enantiomeric excess (ee) during synthesis .
How should researchers address contradictions between predicted and experimental collision cross-section (CCS) values?
Advanced Research Question
Discrepancies between predicted CCS (e.g., [M+H]+ = 129.2 Ų ) and experimental data arise from:
- Conformational Flexibility : Gas-phase vs. solution-phase structures may differ. Molecular dynamics simulations refine predictions .
- Adduct Effects : Sodium or potassium adducts ([M+Na]+, CCS = 141.0 Ų) alter ion mobility; calibrate instruments with standards .
- Validation : Cross-reference with ion mobility-mass spectrometry (IM-MS) and tandem MS/MS fragmentation to confirm assignments .
What methodologies are used to evaluate the biological activity of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile derivatives?
Advanced Research Question
- Enzyme Inhibition Assays : Test DPP-4 inhibition (relevant to diabetes) using fluorogenic substrates and IC₅₀ determination .
- Receptor Binding Studies : Screen for orexin receptor antagonism (linked to sleep disorders) via competitive radioligand binding assays .
- Cellular Models : Assess cytotoxicity and metabolic stability in hepatocyte or microsomal systems .
- Structural Analogs : Compare activity with related bicyclic amines (e.g., 2-Azabicyclo[3.1.0]hexane derivatives) to establish structure-activity relationships (SAR) .
How can reaction mechanisms for functionalizing 2-Azabicyclo[4.1.0]heptane-5-carbonitrile be elucidated?
Advanced Research Question
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in nitrile hydrolysis or amine alkylation .
- Computational Modeling : Density Functional Theory (DFT) calculates transition states and intermediates for cyclopropanation or ring-opening reactions .
- Trapping Experiments : Identify short-lived intermediates (e.g., aziridinium ions) using quenching agents .
What computational tools predict the reactivity of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile in novel reactions?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate solvent effects and conformational changes during reactions .
- Docking Studies : Predict binding modes with biological targets (e.g., DPP-4) using AutoDock or Schrödinger .
- Machine Learning : Train models on existing bicyclic compound datasets to forecast reaction outcomes or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
